molecular formula C22H20ClN3 B2501475 N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine CAS No. 618404-75-4

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine

Cat. No.: B2501475
CAS No.: 618404-75-4
M. Wt: 361.87
InChI Key: JZBLQUIOBAZQEG-UHFFFAOYSA-N
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Description

The compound N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine features a hybrid structure combining a 6-methylpyridin-2-amine core, a 4-chlorophenyl group, and a 2-methylindole moiety linked via a methylene bridge. This design integrates pharmacophoric elements common in bioactive molecules, such as aromatic rings for π-π stacking and hydrogen-bonding groups (pyridin-2-amine) for target engagement.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-6-5-9-20(24-14)26-22(16-10-12-17(23)13-11-16)21-15(2)25-19-8-4-3-7-18(19)21/h3-13,22,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBLQUIOBAZQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Pyridine/Indole Hybrids
  • Target Compound : Combines pyridin-2-amine, 4-chlorophenyl, and 2-methylindole groups.
  • Analog 1: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Key Differences: Pyrimidine core instead of pyridine; lacks indole but includes a second 4-chlorophenyl group. Structural Impact: Pyrimidine’s electron-deficient nature may alter binding affinity compared to pyridine.
Pyridin-2-Amine Derivatives
  • Analog 2: 4-Methyl-6-(2-{3-[3-(Methylamino)Propyl]Phenyl}Ethyl)Pyridin-2-Amine () Key Differences: Features a methylamino-propylphenyl chain instead of indole and 4-chlorophenyl groups. Impact: Increased hydrophobicity and chain flexibility may influence solubility and membrane permeability.
Nitro-Substituted Pyridines
  • Analog 3: 5-(4-Chlorophenyl)-N-(Naphthalen-1-yl)-3-Nitropyridin-2-Amine (3i) () Key Differences: Nitro group at C3; naphthyl substituent instead of indole.
Enzyme Inhibition
  • Compounds : Derivatives like 3i and 3k were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using the Ellman method.
    • 3i (4-chlorophenyl, naphthyl) : Moderate AChE inhibition (IC₅₀ ~12 µM).
    • 3k (4-bromophenyl, 4-chlorophenyl) : Enhanced BChE selectivity (IC₅₀ ~8 µM).
  • Target Compound : The indole moiety may confer distinct interactions with cholinesterase hydrophobic pockets, though direct data are unavailable.
Antimicrobial Activity
  • Pyrimidines : Derivatives demonstrated antibacterial and antifungal activity, attributed to hydrogen-bonding and hydrophobic interactions.
  • Target Compound : The indole group could enhance membrane penetration, but nitro-free design may reduce cytotoxicity compared to nitropyridines ().

Physicochemical and Crystallographic Properties

Crystal Packing and Stability
  • : Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed dihedral angles of 5.2°–12.8° between aromatic rings, influencing packing efficiency and solubility .
Hydrogen Bonding
  • : Intramolecular N–H⋯N bonds stabilize conformations, while weak C–H⋯O interactions govern crystal packing .
  • Target Compound : The pyridin-2-amine NH group may participate in similar interactions, but the indole N–H could form additional hydrogen bonds.

Data Tables

Table 2. Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 377.88 ~4.2 2 3
3i () 425.89 ~5.1 1 4
Pyridin-2-amine 283.41 ~3.8 2 3

Biological Activity

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, a compound with the chemical formula C21H18ClN3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Antibacterial Activity

Research indicates that derivatives of pyridine and indole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
Pyridine Derivative AStaphylococcus aureus0.0039
Indole Derivative BEscherichia coli0.025
N-[(4-chlorophenyl)(2-methyl...Staphylococcus aureusTBD
N-[(4-chlorophenyl)(2-methyl...Escherichia coliTBD

Note: MIC values for this compound are yet to be determined in specific studies.

Antifungal Activity

The compound's antifungal activity has also been investigated. Similar pyridine derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungiMIC (mg/mL)
Pyridine Derivative CCandida albicans0.015
Indole Derivative DAspergillus niger0.020
N-[(4-chlorophenyl)(2-methyl...Candida albicansTBD
N-[(4-chlorophenyl)(2-methyl...Aspergillus nigerTBD

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties, particularly against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study involving various indole derivatives, one compound demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM. While specific data on this compound is limited, its structural similarity suggests potential efficacy.

The biological activity of the compound is likely attributed to its ability to interact with cellular targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

Studies on similar compounds indicate that the presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration.

Table 3: Structure-Activity Relationships

SubstituentEffect on Activity
Chlorine (Cl)Increases antibacterial
Methyl (CH3)Enhances lipophilicity
Indole GroupContributes to cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, and how do reaction conditions impact yield?

  • Methodology : The synthesis involves multi-step reactions, typically starting with Friedel-Crafts alkylation or Mannich-type reactions to couple the indole and pyridine moieties. Catalysts like palladium (e.g., Pd(OAc)₂) or copper (CuI) are used for cross-coupling steps, while solvents such as DMF or toluene under inert atmospheres (N₂/Ar) are critical for stability. For the 4-chlorophenyl group, electrophilic substitution or Suzuki-Miyaura coupling may be employed. Optimizing temperature (60–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:halide) can improve yields to >70% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity and substituent positions.
  • High-resolution mass spectrometry (HR-MS) for molecular ion verification (e.g., [M+H]⁺).
  • X-ray crystallography (if single crystals are obtainable) with SHELXL refinement to resolve stereochemistry and bond angles .
  • HPLC-PDA (>95% purity threshold) to assess impurities from side reactions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram− bacteria (e.g., S. aureus, E. coli).
  • Neuroprotective : SH-SY5Y cell models under oxidative stress (H₂O₂-induced), measuring caspase-3 activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
  • Assess compound stability via LC-MS to rule out degradation during assays.
  • Evaluate off-target effects using kinome/phenotypic profiling (e.g., Eurofins Panlabs panel).
  • Statistical meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for targets like tubulin or kinases.
  • QM/MM simulations to analyze electronic effects of substituents (e.g., chloro vs. methoxy groups).
  • Free-energy perturbation (FEP) to quantify ΔΔG for analog modifications .

Q. How does crystallographic data inform conformational stability and intermolecular interactions?

  • Methodology :

  • Single-crystal X-ray diffraction with SHELX suite refinement to determine dihedral angles (e.g., indole-pyridine torsion) and hydrogen-bonding networks (N–H⋯N/O).
  • Hirshfeld surface analysis (CrystalExplorer) to quantify π-π stacking or C–H⋯Cl interactions, critical for solid-state packing .

Q. What methodologies are recommended for in vivo toxicity profiling?

  • Methodology :

  • Acute toxicity (OECD 423): Rodent models (e.g., Sprague-Dawley rats) with dose escalation (10–300 mg/kg).
  • Hematological/biochemical panels (ALT, creatinine) to assess organ function.
  • Histopathology of liver/kidney tissue post-necropsy .

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